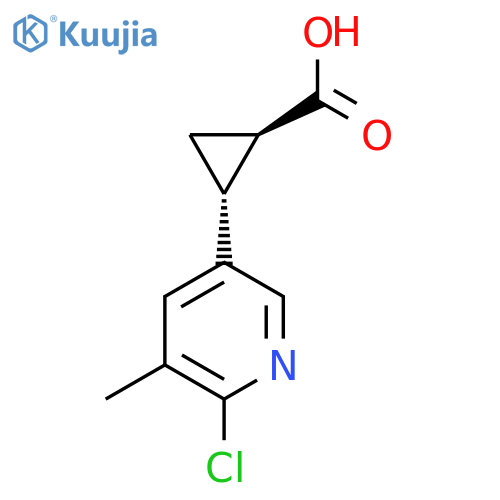Cas no 2227717-36-2 (rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid)

2227717-36-2 structure
商品名:rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1993149
- 2227717-36-2
- rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
-
- インチ: 1S/C10H10ClNO2/c1-5-2-6(4-12-9(5)11)7-3-8(7)10(13)14/h2,4,7-8H,3H2,1H3,(H,13,14)/t7-,8+/m0/s1
- InChIKey: OCHMCBWTPQQATD-JGVFFNPUSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)[C@@H]1C[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 211.0400063g/mol
- どういたいしつりょう: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.2Ų
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993149-2.5g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 2.5g |
$2856.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-0.1g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 0.1g |
$1283.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-10.0g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 10g |
$6266.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-0.25g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 0.25g |
$1341.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-1.0g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 1g |
$1458.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-0.05g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 0.05g |
$1224.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-5.0g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 5g |
$4226.0 | 2023-05-23 | ||
| Enamine | EN300-1993149-0.5g |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid |
2227717-36-2 | 0.5g |
$1399.0 | 2023-05-23 |
rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
2227717-36-2 (rac-(1R,2R)-2-(6-chloro-5-methylpyridin-3-yl)cyclopropane-1-carboxylic acid) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
